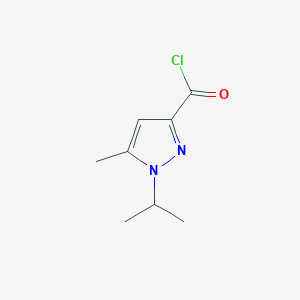![molecular formula C9H12F2O2 B1404999 Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate CAS No. 1419101-40-8](/img/structure/B1404999.png)
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate
Overview
Description
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate is an organofluorine compound characterized by its unique spirocyclic structure. This compound is notable for its conformationally restricted isostere of gem-difluorocycloalkanes, which imparts distinct chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate typically involves a convergent synthesis strategy. A common synthetic precursor used is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The synthetic route includes several steps, often ranging from 6 to 10, and involves reactions such as cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound can be scaled up to multigram quantities. The process involves short reaction sequences and can yield up to 0.47 kg of the target compound . The methodology ensures high purity and consistency, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of fluorine atoms.
Cyclization Reactions: Formation of spirocyclic structures through intramolecular reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Cyclization Agents: Such as bases and catalysts to facilitate ring closure.
Major Products
The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further derivatized for specific applications .
Scientific Research Applications
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure and fluorine atoms contribute to its unique binding properties and stability. The pathways involved often include modulation of enzyme activities and receptor interactions, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
Gem-difluorocycloalkanes: Share similar fluorine substitution but differ in their cyclic structure.
Spirocyclic Compounds: Have similar spiro structures but may vary in functional groups and ring sizes.
Uniqueness
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate stands out due to its conformationally restricted structure, which imparts unique chemical stability and reactivity. This makes it a valuable compound for various advanced applications in research and industry .
Properties
IUPAC Name |
methyl 2,2-difluorospiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c1-13-7(12)6-2-8(3-6)4-9(10,11)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHRSPYFJMDXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171250 | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-40-8 | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)

![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)

![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)




